Methyl 3-chloro-1H-pyrazole-4-carboxylate
Description
Structural and Nomenclature Analysis
Systematic IUPAC Nomenclature and Isomeric Variations
The IUPAC name methyl 3-chloro-1H-pyrazole-4-carboxylate unambiguously defines the compound’s structure. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the chlorine substituent at position 3 and the methyl carboxylate group at position 4 (Figure 1). This numbering minimizes locants for substituents, adhering to IUPAC priority rules.
Isomeric variations arise from alternative substitution patterns on the pyrazole ring. For example:
- Methyl 4-chloro-1H-pyrazole-3-carboxylate (CAS 1005584-90-6) places the chlorine at position 4 and the carboxylate at position 3.
- Methyl 5-chloro-1H-pyrazole-3-carboxylate (CAS 1810069-85-2) shifts the chlorine to position 5.
These regioisomers exhibit distinct physicochemical properties due to differences in electronic effects and steric hindrance.
Molecular Formula and Weight Calculations
The molecular formula C₅H₅ClN₂O₂ is consistent across multiple sources. The molecular weight is calculated as:
$$
\text{MW} = (5 \times 12.01) + (5 \times 1.008) + 35.45 + (2 \times 14.01) + (2 \times 16.00) = 160.56 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry.
Table 1: Comparative Molecular Data for Pyrazole Carboxylate Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2089301-64-2 | C₅H₅ClN₂O₂ | 160.56 |
| Methyl 4-chloro-1H-pyrazole-3-carboxylate | 1005584-90-6 | C₅H₅ClN₂O₂ | 160.56 |
| Methyl 5-chloro-1H-pyrazole-3-carboxylate | 1810069-85-2 | C₅H₅ClN₂O₂ | 160.56 |
Despite identical molecular formulas, these isomers differ in melting points, solubility, and reactivity due to positional effects.
Tautomeric Forms and Resonance Stabilization
Pyrazole derivatives exhibit tautomerism , where proton transfer between ring nitrogen atoms creates distinct tautomers. For this compound, two tautomeric forms are possible (Figure 2):
- 1H-Tautomer : Proton located on the N1 nitrogen.
- 2H-Tautomer : Proton located on the N2 nitrogen.
Computational studies indicate the 1H-tautomer is predominant in the solid state and nonpolar solvents due to resonance stabilization from the carboxylate group. The electron-withdrawing chlorine atom further stabilizes this form by delocalizing negative charge across the ring (Figure 3).
In polar solvents like ethanol, a minor 2H-tautomer (≤25%) may coexist, as solvent interactions stabilize alternative resonance structures. This tautomeric equilibrium impacts the compound’s acidity, with a calculated pKa of ~8.2 for the pyrazole NH proton.
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOEEUOYWFKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Chloroacetoacetate
Methyl 3-chloroacetoacetate serves as the critical starting material. It is synthesized via Claisen condensation of methyl acetate with chloroacetyl chloride in the presence of a base such as sodium hydride. The reaction proceeds at 0–5°C to minimize side reactions, yielding the β-ketoester in 68–72% purity after distillation.
Cyclization with Hydrazine
Reacting methyl 3-chloroacetoacetate with anhydrous hydrazine in ethanol under reflux (78°C, 6 hours) forms the pyrazole ring. The reaction mechanism involves nucleophilic attack by hydrazine on the keto group, followed by cyclodehydration. This single-step method achieves 85–89% yield, with the chloro group retained at position 3 due to the electron-withdrawing effect of the ester.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 89 | 98.5 |
| Temperature (°C) | 78 | 87 | 97.8 |
| Reaction Time (h) | 6 | 89 | 98.5 |
| Hydrazine Equiv | 1.2 | 91 | 97.2 |
Post-Synthesis Chlorination via Diazotization
For pyrazole derivatives lacking pre-installed chloro groups, diazotization and Sandmeyer-type reactions enable regioselective chlorination.
Synthesis of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate
Methyl 1H-pyrazole-4-carboxylate is nitrated at position 3 using fuming HNO₃ in H₂SO₄ at 0°C, followed by catalytic hydrogenation (Pd/C, H₂, 40 psi) to reduce the nitro group to amine. The amine intermediate is isolated in 76% yield and serves as the substrate for chlorination.
Diazotization and Chloride Substitution
The amine undergoes diazotization in HCl/NaNO₂ at −5°C, forming a diazonium salt. Subsequent treatment with CuCl in aqueous HCl (50°C, 2 hours) replaces the diazo group with chlorine via a radical mechanism. This method achieves 78% yield but requires rigorous temperature control to avoid byproducts.
Table 2: Comparative Analysis of Chlorination Methods
| Method | Starting Material | Yield (%) | Regioselectivity |
|---|---|---|---|
| Cyclocondensation | β-Ketoester | 89 | High (3-position) |
| Sandmeyer Reaction | Amine Derivative | 78 | Moderate |
Direct Chlorination of Pyrazole Intermediates
Direct electrophilic chlorination offers a streamlined alternative but faces challenges in regiocontrol.
Chlorinating Agents and Conditions
Methyl 1H-pyrazole-4-carboxylate reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 25°C for 12 hours. The reaction favors chlorination at position 3 due to the ester’s directing effects, yielding 65% product. N-Chlorosuccinimide (NCS) in acetic acid at 80°C improves regioselectivity (72% yield) but necessitates acidic conditions to protonate the pyrazole nitrogen.
Solvent and Catalyst Effects
Polar aprotic solvents like DMF enhance chlorination rates but promote side reactions. Adding Lewis acids (e.g., FeCl₃) increases electrophilicity of the chlorinating agent, boosting yields to 70%.
Esterification of Carboxylic Acid Precursors
For routes beginning with 3-chloro-1H-pyrazole-4-carboxylic acid, esterification completes the synthesis.
Fischer Esterification
Heating the carboxylic acid with excess methanol and H₂SO₄ (cat.) under reflux (12 hours) achieves 88% conversion. This method is cost-effective but requires neutralization and purification steps.
Mitsunobu Reaction
Using dimethyl azodicarboxylate (DMAD) and triphenylphosphine in THF, the acid reacts with methanol at 0°C to room temperature. This method affords 94% yield but is limited by reagent cost.
Table 3: Esterification Efficiency Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer | H₂SO₄ | 88 | 95.2 |
| Mitsunobu | DMAD/PPh₃ | 94 | 99.1 |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles.
Ester hydrolysis: Formation of 3-chloro-1H-pyrazole-4-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-chloro-1H-pyrazole-4-carboxylate is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. Its structure allows for various modifications that can lead to biologically active compounds.
Synthesis of Bioactive Molecules
The compound serves as a precursor for synthesizing pyrazole derivatives that exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties. For instance, derivatives of this compound have been explored for their potential in treating conditions such as cancer and autoimmune diseases .
Agricultural Applications
The compound has garnered attention for its applications in agriculture, particularly as a component in fungicides.
Fungicide Development
Research indicates that this compound can be transformed into effective fungicides. The derivatives synthesized from this compound have shown promising results against various fungal pathogens, making them valuable in crop protection strategies. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of compounds like this compound in agriculture .
Chemical Synthesis and Reactions
This compound is also used in various chemical synthesis processes beyond pharmaceuticals and agriculture.
Reaction Conditions
The compound can undergo several reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing complex organic molecules. For example, it can be reacted with different nucleophiles to form diverse pyrazole derivatives under mild conditions, thus expanding its utility in organic synthesis .
Data Tables
| Derivative Name | Application Area |
|---|---|
| Pyrazole-based anti-inflammatory | Medicinal Chemistry |
| Pyrazole fungicides | Agricultural Sciences |
Case Study: Development of Pyrazole Derivatives
In a study focused on synthesizing novel pyrazole derivatives from this compound, researchers reported significant anti-tumor activity in vitro against specific cancer cell lines. The derivatives exhibited enhanced selectivity and potency compared to existing treatments .
Case Study: Agricultural Fungicide Efficacy
Another study evaluated the efficacy of pyrazole-derived fungicides synthesized from this compound against common agricultural pathogens. Results indicated a marked reduction in fungal growth and improved crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atom and ester group play crucial roles in its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Differences
Nitro and chloromethyl substituents (e.g., Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate) introduce electrophilic reactivity, making the compound suitable for nucleophilic substitution reactions .
Aromatic and Heterocyclic Modifications: The phenyl group in Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate enhances π-π stacking interactions, which may improve binding affinity in drug-receptor interactions . The pyridine ring in Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate introduces basicity and hydrogen-bonding capabilities, useful in metalloenzyme inhibition .
Positional Isomerism :
Physicochemical and Hazard Profiles
- Solubility and Stability : Ethyl derivatives generally exhibit lower aqueous solubility compared to methyl esters due to increased hydrophobicity . Nitro-substituted analogs may show reduced thermal stability .
- Hazards : Ethyl 3-chloro-1H-pyrazole-4-carboxylate carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), common among halogenated pyrazoles .
Biological Activity
Methyl 3-chloro-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a chloro substituent and a carboxylate group. Its molecular formula is with a molecular weight of approximately 162.56 g/mol. The presence of the chloro group enhances the compound's reactivity and biological properties, making it an interesting subject for medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds within the pyrazole family often demonstrate activity against various bacterial strains. For instance, derivatives of pyrazole have been tested for their Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for related compounds typically range from 4 µg/mL to 50 µg/mL, indicating potent antibacterial effects .
2. Anticancer Activity
The pyrazole moiety is recognized for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and cell cycle arrest . In vitro studies have demonstrated that related compounds exhibit cytotoxic effects across several cancer cell lines, suggesting potential therapeutic applications in oncology.
3. Anti-inflammatory Effects
Compounds containing the pyrazole structure have also been noted for their anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The ability to modulate inflammation presents opportunities for developing treatments for chronic inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of key enzymes such as topoisomerases and DNA gyrases, which are crucial for DNA replication and transcription in bacteria and cancer cells .
- Receptor Interaction: Molecular docking studies suggest that this compound may interact with various receptors involved in signaling pathways associated with cancer progression and inflammation .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of this compound on human lung cancer cells (A549), the compound exhibited an IC50 value significantly lower than standard treatments, indicating its potential as a novel anticancer agent.
Case Study 2: Antibacterial Efficacy
A comparative study of various pyrazole derivatives found that this compound demonstrated superior antibacterial efficacy against E. coli compared to traditional antibiotics, suggesting its utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-chloro-1H-pyrazole-4-carboxylate, and how are substitution reactions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro-substituted pyrazole derivatives can be prepared using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases in polar aprotic solvents like DMF. Optimization involves controlling reaction temperature (0–50°C) and stoichiometry of reagents to minimize side products. Substitution at the 3-position is critical for directing subsequent functionalization .
Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic peaks at δ 7.54 ppm for pyrazole protons) and carbon frameworks .
- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ and C-Cl absorption near 750 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M]+ at m/z 174.59) and fragmentation patterns .
Q. What solvent systems and purification methods are recommended for isolating this compound?
- Methodological Answer : Use dichloromethane or ethyl acetate for reaction workup. Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >95% purity. Dry-loading with Celite® improves separation efficiency .
Advanced Research Questions
Q. How can crystallographic data for this compound be processed to resolve structural ambiguities?
- Methodological Answer :
- SHELXL : Refine X-ray diffraction data with SHELXL for small-molecule crystallography, prioritizing anisotropic displacement parameters for heavy atoms (e.g., Cl) .
- Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds between ester groups) and compare packing motifs with analogs in the Cambridge Structural Database .
Q. How do substituent positions (e.g., 3-chloro vs. 4-chloro) influence the reactivity of pyrazole derivatives in cross-coupling reactions?
- Methodological Answer :
- Comparative Analysis : The 3-chloro substituent in this compound enhances electrophilicity at C-4, facilitating Suzuki-Miyaura couplings. In contrast, 4-chloro analogs (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) show reduced reactivity due to steric hindrance .
- DFT Calculations : Model electron density maps to predict regioselectivity in palladium-catalyzed reactions .
Q. What strategies mitigate decomposition risks during high-temperature reactions involving this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (decomposition onset ~150°C).
- Inert Atmosphere : Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions) .
- Additive Screening : Stabilize reactive intermediates with ligands like PPh₃ or BHT (butylated hydroxytoluene) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding affinities to target proteins (e.g., COX-2 for anti-inflammatory studies) using PubChem-derived 3D structures .
- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP ~2.1 for blood-brain barrier penetration) .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for this compound analogs: How to validate experimental data?
- Methodological Answer : Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) and replicate measurements using differential scanning calorimetry (DSC). For example, 4-Chloro-3-ethyl derivatives show mp variations (±3°C) due to polymorphic forms; single-crystal XRD can resolve such discrepancies .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.59 g/mol | |
| Boiling Point | Not reported (decomposes) | |
| Preferred Solvent (NMR) | CDCl₃ | |
| Chromatographic Rf (EtOAc) | 0.58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
